1-(1-Bromoethyl)-4-methylbenzene
Overview
Description
1-(1-Bromoethyl)-4-methylbenzene, also known as 1-bromo-1-(4-methylphenyl)ethane, is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the para position relative to a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-methylbenzene can be synthesized through the bromination of 4-methylphenylethane. One common method involves the reaction of 4-methylphenylethane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of 4-methylphenylethane with hydrogen bromide in the presence of a radical initiator can be employed to achieve high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 1-(1-hydroxyethyl)-4-methylbenzene or 1-(1-cyanoethyl)-4-methylbenzene.
Elimination: Formation of 4-methylstyrene.
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Scientific Research Applications
1-(1-Bromoethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and specialty chemicals through controlled radical polymerization and other processes.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom at the ortho position relative to the methyl group.
1-Bromo-3-methylbenzene: Bromine atom at the meta position relative to the methyl group.
1-Bromo-4-ethylbenzene: Ethyl group instead of a methyl group on the benzene ring.
Uniqueness: 1-(1-Bromoethyl)-4-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHFJJRWZJNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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